2-Bromo-4-chloro-6-fluoroaniline

Catalog No.
S672135
CAS No.
195191-47-0
M.F
C6H4BrClFN
M. Wt
224.46 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-fluoroaniline

CAS Number

195191-47-0

Product Name

2-Bromo-4-chloro-6-fluoroaniline

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl

Application in the Preparation of Bradykinin1 Antagonist

Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .

Summary of the Application: 2-Bromo-4-chloro-6-fluoroaniline may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .

Results or Outcomes: The result of this application is the production of a fragment of a bradykinin1 antagonist. This antagonist is orally bioavailable and can penetrate the central nervous system (CNS) .

For instance, it could potentially be used in the development of new pharmaceuticals, the synthesis of complex organic molecules, or the creation of new materials with unique properties. The specific methods of application, experimental procedures, and outcomes would depend on the exact nature of the research being conducted .

Molecular Structure Analysis

The key feature of 2-bromo-4-chloro-6-fluoroaniline is the presence of a halogenated aromatic ring. The fluorine, chlorine, and bromine atoms are electron-withdrawing substituents, meaning they pull electron density away from the benzene ring. This can affect the reactivity of the molecule, particularly at the amino group (NH2) which is attached to the ring at position 1 [].


Chemical Reactions Analysis

  • Substitution Reactions: The electron-withdrawing nature of the halogens might deactivate the aromatic ring towards electrophilic aromatic substitution reactions. However, under strong acidic conditions, it might still undergo nitration, sulfonation, or Friedel-Crafts reactions.
  • Nucleophilic Aromatic Substitution: Due to the activating effect of the amino group, the compound might be susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.

The specific reaction conditions and reagents needed would depend on the desired product.


Physical And Chemical Properties Analysis

Some physical properties are available from commercial suppliers:

  • Melting Point: 41-43 °C []

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-6-fluoroaniline

Dates

Modify: 2023-08-15

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